butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate
CAS No.: 61792-07-2
Cat. No.: VC3768141
Molecular Formula: C12H13Cl3O3
Molecular Weight: 311.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61792-07-2 |
|---|---|
| Molecular Formula | C12H13Cl3O3 |
| Molecular Weight | 311.6 g/mol |
| IUPAC Name | butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
| Standard InChI | InChI=1S/C12H13Cl3O3/c1-3-7(2)18-12(16)6-17-11-5-9(14)8(13)4-10(11)15/h4-5,7H,3,6H2,1-2H3 |
| Standard InChI Key | KOCPUBZALOBLTB-UHFFFAOYSA-N |
| SMILES | CCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
| Canonical SMILES | CCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Introduction
Chemical Identity and Structure
Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate is identified by the CAS registry number 61792-07-2, distinguishing it from related compounds in the phenoxyacetic herbicide family . The compound possesses a molecular formula of C₁₂H₁₃Cl₃O₃ with a calculated molecular weight of 311.59 g/mol . Structurally, it features a 2,4,5-trichlorophenoxy group connected to an acetic acid moiety, which is esterified with a sec-butyl (butan-2-yl) alcohol group. This structural arrangement is responsible for its herbicidal properties and physical characteristics.
The compound is recognized in chemical databases and regulatory systems as "2,4,5-T sec-butyl ester" according to the EPA Substance Registry System, highlighting its relationship to the parent herbicide 2,4,5-T . This relationship places it within the broader family of chlorophenoxy herbicides that have been utilized in agriculture and land management since the mid-20th century.
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 61792-07-2 |
| Molecular Formula | C₁₂H₁₃Cl₃O₃ |
| Molecular Weight | 311.59 g/mol |
| EPA Substance Registry System | 2,4,5-T sec-butyl ester |
Nomenclature and Synonyms
The compound has several synonyms and alternative naming conventions used across chemical databases and literature. The IUPAC name is butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate, which precisely describes its chemical structure . Alternative names include (2,4,5-trichlorophenoxy)-acetic acid 1-methylpropyl ester, methylpropyl-2,4,5-trichlorophenoxyacetate, and (2,4,5-trichlorophenoxy)acetic acid sec-butyl ester .
It is important to note the distinction between this compound and the closely related butyl (2,4,5-trichlorophenoxy)acetate (CAS: 93-79-8), which differs in the attachment position of the butyl group . While similar in application and properties, these compounds have distinct regulatory classifications and potentially different environmental behaviors.
Nomenclature Variations
| Type of Name | Designation |
|---|---|
| IUPAC Name | butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
| Synonym 1 | (2,4,5-trichlorophenoxy)-acetic acid 1-methylpropyl ester |
| Synonym 2 | methylpropyl-2,4,5-trichlorophenoxyacetate |
| Synonym 3 | acetic acid, 2-(2,4,5-trichlorophenoxy)-, 1-methylpropyl ester |
| Synonym 4 | (2,4,5-trichlorophenoxy)acetic acid sec-butyl ester |
Physical and Chemical Properties
Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate exhibits physical and chemical properties characteristic of chlorinated phenoxy esters. The compound exists as a solid at room temperature with a melting point of 39°C . Its estimated boiling point is approximately 337°C under standard pressure conditions, indicating its relatively low volatility . The compound has a calculated density of 1.3419 g/cm³, reflecting its molecular structure with multiple chlorine atoms .
These physical properties influence its behavior in environmental matrices, application methods in agricultural settings, and formulation characteristics for commercial products. The relatively high boiling point suggests limited volatilization under normal environmental conditions, which has implications for its persistence and transport mechanisms in the environment.
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Melting Point | 39°C |
| Boiling Point | 337°C (rough estimate) |
| Density | 1.3419 g/cm³ (estimate) |
Synthesis and Production Methods
The synthesis of butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate typically involves an esterification reaction between 2,4,5-trichlorophenoxyacetic acid and sec-butyl alcohol (butan-2-ol). This reaction generally requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is commonly conducted under reflux conditions to drive the equilibrium toward the ester product by removing the water generated during the reaction.
In industrial settings, the production process is scaled up and optimized for efficiency and yield. This may involve continuous flow reactors with controlled temperature and pressure conditions to maximize conversion rates and product purity. The crude product undergoes purification steps such as distillation or recrystallization to achieve the desired quality standards for commercial applications.
Basic Synthesis Reaction
2,4,5-Trichlorophenoxyacetic acid + Butan-2-ol → Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate + Water
This reaction is typically catalyzed by acid and conducted under elevated temperatures to ensure complete conversion.
Applications and Uses
Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate functions primarily as a herbicide targeting broadleaf weeds in agricultural and forestry applications. As a member of the phenoxyacetic herbicide class, it exerts its phytotoxic effects by mimicking plant growth hormones, specifically auxins, leading to uncontrolled and disorganized growth that ultimately results in plant death.
Agricultural Applications
The compound has historically been used in:
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Control of woody and herbaceous broadleaf weeds in agricultural settings
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Management of unwanted vegetation in forestry operations
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General vegetation control in non-crop areas
Environmental Fate and Impact
Research into the environmental behavior of butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate indicates that it can persist in soil and water systems for several weeks under certain environmental conditions. This persistence raises concerns about potential contamination of groundwater and surface water resources in areas where the compound has been applied.
The environmental fate of this compound is influenced by various factors including soil type, pH, microbial activity, and climatic conditions. Degradation pathways may include hydrolysis, photolysis, and microbial metabolism. The primary degradation product is typically 2,4,5-trichlorophenoxyacetic acid, which itself has environmental persistence concerns.
Potential environmental impacts include:
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Effects on non-target plant species through spray drift or runoff
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Bioaccumulation potential in certain organisms due to the presence of multiple chlorine atoms
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Persistence in soil and potential for leaching into groundwater
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Effects on soil microbial communities that play crucial roles in nutrient cycling
Toxicological Profile
Toxicological assessments of butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate have identified several health concerns associated with exposure to this compound. While acute toxicity is relatively low compared to many other pesticides, chronic exposure studies have suggested potential for more serious health effects.
According to available research, long-term exposure has been associated with liver damage and endocrine disruption in animal studies. These findings have contributed to regulatory decisions regarding the permissible uses and exposure limits for this compound in various jurisdictions.
Toxicity Parameters
The compound carries specific hazard classifications that reflect its toxicological profile:
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Hazard Class: 6.1(b), indicating toxic properties requiring specific handling precautions
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Packing Group: III, designating moderate hazard in transportation regulations
These classifications guide proper handling, storage, transportation, and disposal practices to minimize risks to human health and the environment.
Regulatory Status
Regulatory oversight of butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate varies by jurisdiction, with many countries imposing significant restrictions or outright bans on its use. These regulatory decisions are generally based on the compound's environmental persistence, potential for bioaccumulation, and concerns about toxicological effects, particularly with chronic exposure.
The regulatory framework governing this compound typically includes:
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Registration requirements for commercial products containing the active ingredient
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Application restrictions specifying acceptable use patterns and rates
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Maximum residue limits in food commodities
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Worker protection standards for handling and application
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Environmental monitoring requirements in areas of use
Analytical Methods
Detection and quantification of butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate in environmental and biological samples typically employ chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) methods are commonly used for analysis of this compound in various matrices including soil, water, plant tissues, and biological fluids.
These analytical methods require careful sample preparation, including extraction and potentially derivatization steps, to achieve adequate sensitivity and specificity. Method validation parameters such as limits of detection, limits of quantification, precision, and accuracy are critical considerations for regulatory compliance and research applications.
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